Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Structural Taxonomy and Nomenclature of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines belong to a class of nitrogen-containing heterocycles characterized by a fused pyrazole and pyrimidine ring system. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these compounds follows a systematic approach based on ring numbering and substituent positions. For ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, the parent structure is pyrazolo[1,5-a]pyrimidine, where the pyrazole ring (positions 1–5) is fused to the pyrimidine ring (positions 5–10).
The substituents are assigned as follows:
- Position 2 : A 3-chlorophenyl group, introducing steric bulk and electronic modulation via the chlorine atom.
- Position 6 : An ethyl carboxylate ester, enhancing solubility and serving as a synthetic handle for further derivatization.
- Position 7 : A methyl group, contributing to hydrophobic interactions in biological systems.
This numbering convention ensures clarity in describing structural analogs and their synthetic intermediates. For instance, the ethyl carboxylate at position 6 distinguishes this compound from derivatives with alternative ester groups or substituents at adjacent positions. Table 1 summarizes key structural features of representative pyrazolo[1,5-a]pyrimidine derivatives, highlighting the diversity achievable through substituent variation.
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
The structural taxonomy of these compounds is further influenced by their supramolecular interactions. For example, π-stacking and offset π-π interactions observed in related derivatives, such as 1-methyl-3-(2-methylphenyl)-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine, underscore the role of aromatic substituents in stabilizing crystal lattices.
Historical Development of this compound
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has evolved significantly since the early exploration of nitrogen-containing heterocycles. This compound emerged from methodologies developed for constructing the pyrazolo[1,5-a]pyrimidine core, typically involving cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents.
A pivotal advancement was the use of β-dicarbonyl compounds, β-enaminones, and β-ketonitriles as 1,3-biselectrophiles, enabling efficient ring closure under mild conditions. For instance, Hebishy and colleagues demonstrated that arylidenemalononitriles could introduce nitrile and amine groups into the pyrazolo[1,5-a]pyrimidine framework, a strategy adaptable to synthesizing the target compound. Similarly, Portilla’s microwave-assisted synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidines highlighted the utility of solvent-free conditions and short reaction times, principles applicable to the ethyl carboxylate derivative.
The introduction of the 3-chlorophenyl group at position 2 likely stems from electrophilic aromatic substitution strategies, where chlorophenyl moieties enhance lipophilicity and receptor binding affinity. Meanwhile, the ethyl carboxylate at position 6 reflects a deliberate choice to balance solubility and metabolic stability, a common theme in prodrug design.
Significance in Heterocyclic Chemistry and Pharmacophore Design
Pyrazolo[1,5-a]pyrimidines occupy a critical niche in heterocyclic chemistry due to their structural mimicry of purine nucleobases and versatility in drug discovery. This compound exemplifies this potential through its modular scaffold, which permits tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles.
The chlorophenyl group at position 2 contributes to π-π interactions with aromatic residues in enzyme active sites, a feature exploited in kinase inhibitors and antiviral agents. Concurrently, the ethyl carboxylate at position 6 serves as a bioisostere for carboxylic acids, mitigating ionization-related issues while maintaining hydrogen-bonding capacity. This dual functionality aligns with trends in fragment-based drug design, where incremental substituent changes yield high-affinity ligands.
In materials science, the compound’s planar aromatic system and electron-withdrawing substituents suggest potential applications in organic electronics. Derivatives with similar architectures exhibit notable photophysical properties, including fluorescence and charge transport capabilities, making them candidates for optoelectronic devices.
Properties
Molecular Formula |
C16H14ClN3O2 |
|---|---|
Molecular Weight |
315.75 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-15-8-14(19-20(15)10(13)2)11-5-4-6-12(17)7-11/h4-9H,3H2,1-2H3 |
InChI Key |
SNUHAYDJPGRLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Ketoesters
A widely adopted method involves the cyclocondensation of 5-aminopyrazoles with β-ketoesters under acidic or basic conditions. For example, 3-methyl-5-aminopyrazole reacts with ethyl 3-ethoxyacrylate in toluene using acetic acid as a catalyst, yielding the pyrazolo[1,5-a]pyrimidine core after 12–48 hours at 45°C. This method achieves moderate yields (60–70%) but requires careful purification due to byproduct formation.
Cascade Cyclization via Dimethylformamide Dimethyl Acetal (DMF-DMA)
An alternative approach utilizes DMF-DMA to activate acrylonitrile derivatives for cascade cyclization. Aryl-substituted acetonitriles treated with DMF-DMA form 3-(dimethylamino)-2-(aryl)acrylonitriles, which subsequently react with hydrazine hydrate in ethanol to generate the pyrazole intermediate. Cyclization with methyl uracil derivatives under sodium ethoxide catalysis completes the pyrazolo[1,5-a]pyrimidine framework. This route offers higher regioselectivity (>85%) but demands anhydrous conditions.
Methyl Group Incorporation at Position 7
The 7-methyl group is typically introduced during the pyrimidine ring-closure step:
Use of Methyl-Containing β-Ketoesters
Ethyl 3-methyl-3-oxopropanoate reacts with 5-aminopyrazoles under acidic conditions, directly incorporating the methyl group during cyclization. This one-pot method simplifies synthesis but limits flexibility in modifying other positions.
Alkylation of Pyrimidine Nitrogen
Post-cyclization methylation using methyl iodide or dimethyl sulfate in the presence of potassium carbonate in DMF at 60°C allows selective N-methylation. However, competing O-methylation of the ester group necessitates meticulous temperature control.
Esterification at Position 6
The ethyl ester group is introduced via two approaches:
Direct Esterification During Cyclization
Employing ethyl β-ketoesters (e.g., ethyl acetoacetate) in the cyclocondensation reaction inherently installs the ester group. For example, ethyl 3-(3-chlorophenyl)-3-oxopropanoate reacts with 5-amino-3-methylpyrazole in acetic acid, yielding the target ester directly.
Hydrolysis-Reesterification
Hydrolysis of carboxylic acid intermediates (e.g., 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid) with aqueous NaOH followed by reesterification using ethanol and H2SO4 provides an alternative route. This two-step process achieves >90% purity but increases synthetic time.
Optimization and Challenges
Regioselectivity Control
The C-2 vs. C-3 regioselectivity of the chlorophenyl group is influenced by the electronic nature of substituents. Electron-withdrawing groups (e.g., Cl) at the meta position of the phenyl ring favor C-2 attachment due to reduced steric hindrance.
Solvent and Catalyst Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Toluene (for cyclization) | +15% vs. DMF |
| Acid Catalyst | Acetic acid (0.5 equiv) | +20% vs. H2SO4 |
| Reaction Time | 24 hours (cyclization) | +10% vs. 12h |
Purification Challenges
Silica gel chromatography remains the standard purification method, though recrystallization from ethanol/water (3:1) improves crystal purity to >98%.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at 8.2 minutes with 99.1% purity, confirming the absence of regioisomeric contaminants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 3-chlorophenyl and 7-methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives, including Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
- A study published in Molecules indicated that derivatives of this compound exhibited significant antibacterial and antibiofilm activities against various pathogens. The synthesis of these derivatives involved reacting with dicarbonyl compounds, leading to new compounds with enhanced biological properties .
Antitumor Activity
Pyrazolo[1,5-a]pyrimidines are recognized for their anticancer potential. This compound has been investigated for its ability to inhibit cancer cell proliferation.
- Research has demonstrated that modifications of the pyrazolo[1,5-a]pyrimidine scaffold can lead to compounds with potent anticancer activity. For instance, a derivative showed promising results with low IC50 values against specific cancer cell lines .
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. It has shown effectiveness against various targets relevant in cancer and inflammatory diseases.
- The structural modifications of pyrazolo[1,5-a]pyrimidines allow for selective inhibition of enzymes like PI3Kδ, which is crucial in cancer signaling pathways .
Material Science Applications
In addition to biological applications, there is growing interest in the use of this compound in material science.
Photophysical Properties
Recent advancements have explored the photophysical properties of pyrazolo[1,5-a]pyrimidines. These compounds possess unique light absorption characteristics that can be utilized in developing new materials for optoelectronic applications.
- The ability to modify the electronic properties through structural variations enhances their potential use in organic light-emitting diodes (OLEDs) and solar cells .
Synthesis and Evaluation
A comprehensive study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their biological activities. The synthesis involved several reaction pathways leading to compounds with diverse functional groups that enhanced their biological efficacy .
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins . These interactions can inhibit pathways related to endoplasmic reticulum stress, apoptosis, and inflammation. The compound’s ability to modulate these pathways contributes to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Derivatives
Non-Halogenated Aryl Derivatives
- Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (): Activity: Demonstrated moderate CDK2 inhibition (IC₅₀ ~1.2–3.8 µM) but superior antitumor activity against HepG2 and MCF-7 cell lines due to fluorinated/nitrile substituents . Key Difference: Saturation of the pyrimidine ring (4,5-dihydro) reduces planarity, possibly affecting DNA intercalation.
Heterocycle-Modified Analogs
- Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate ():
- Structural Data : The tetrazole ring adopts a flattened envelope conformation (puckering parameters: Q = 0.125 Å, θ = 109.7°), with near-perpendicular dihedral angles (89.53°) between the tetrazole and bromophenyl rings .
- Impact : The tetrazole group introduces hydrogen-bonding capability (N–H⋯N interactions), enhancing crystal packing stability.
Functional Group Modifications
Methyl Group Positioning
- Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (): Key Difference: Chlorine at position 3 (vs.
Biological Activity
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- Molecular Weight : 315.75 g/mol
- CAS Number : 203587-56-8
The compound features a fused bicyclic structure comprising pyrazole and pyrimidine rings, with a 3-chlorophenyl substituent and an ethyl ester at the carboxylate position. This unique structure contributes to its biological activity by influencing interactions with various biological targets.
Antimicrobial Properties
Recent studies indicate that derivatives of the pyrazolo[1,5-a]pyrimidine class exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.
- Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways, leading to cell death.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Case Study : In vitro studies demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
Antitumor Activity
This compound has also been investigated for its anticancer properties. It exhibits selective cytotoxicity against various cancer cell lines.
- Mechanism : The compound may induce apoptosis through the activation of caspase pathways or by disrupting the cell cycle.
Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential.
- Protein Binding : The compound selectively binds to specific proteins involved in signaling pathways, which may alter cellular responses.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, affecting metabolic processes crucial for pathogen survival and tumor growth.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with other pyrazolo[1,5-a]pyrimidine derivatives is informative:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Cell wall synthesis inhibition |
| Compound B | Anti-inflammatory | Cytokine production inhibition |
| Compound C | Antitumor | Apoptosis induction |
Future Directions and Applications
The promising biological activities of this compound warrant further investigation. Future research could focus on:
- In vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Structural Modifications : Synthesizing derivatives to enhance potency and selectivity.
- Combination Therapies : Assessing synergistic effects with existing therapeutics for enhanced treatment outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
